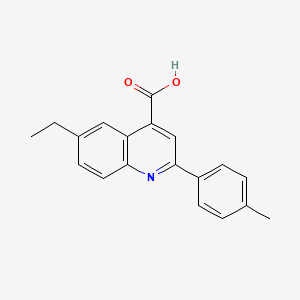

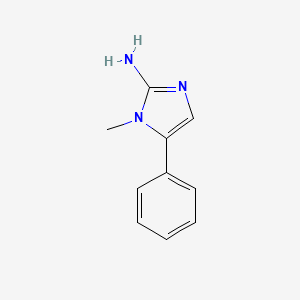

6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound used in proteomics research applications . It has a molecular formula of C19H17NO2 and a molecular weight of 291.35 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C19H17NO2 and a molecular weight of 291.35 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Synthesis and Organic Chemistry

Quinoline derivatives are pivotal in the realm of synthetic organic chemistry, offering a scaffold for developing new chemical entities. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction showcases the versatility of quinoline compounds in creating bioactive molecules (Gao et al., 2011). Similarly, the practical synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester for large-scale manufacturing underlines the industrial importance of quinoline derivatives in pharmaceutical synthesis (Bänziger et al., 2000).

Antimicrobial and Antibacterial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed promising activity against gram-negative microorganisms and Staphylococcus aureus, highlighting the therapeutic potential of quinoline-based compounds in combating infections (Agui et al., 1977).

Photophysical Properties

Quinoline compounds also exhibit significant photophysical properties, making them suitable for applications in material science, such as fluorescence. A study on azole-quinoline-based fluorophores demonstrated their potential in solvent polarity-dependent emission properties, which could be harnessed for developing novel optical materials and sensors (Padalkar & Sekar, 2014).

Corrosion Inhibition

Quinoxalines, closely related to quinolines, have shown effectiveness as corrosion inhibitors for metals, highlighting the chemical versatility and application of quinoline derivatives beyond pharmaceuticals. Quantum chemical calculations have been used to relate the molecular structure of quinoxalines to their inhibition efficiency, indicating their potential in industrial applications (Zarrouk et al., 2014).

Mechanism of Action

Target of Action

Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with these enzymes.

Mode of Action

Based on its structural similarity to other quinoline-4-carboxylic acid derivatives, it may inhibit the activity of alkaline phosphatases .

Biochemical Pathways

Inhibition of alkaline phosphatases can affect a variety of biochemical pathways, including those involved in phosphate metabolism .

Result of Action

Inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism at the cellular level .

Biochemical Analysis

Biochemical Properties

6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it participates in both electrophilic and nucleophilic substitution reactions . The nature of these interactions often involves the formation of salts with acids due to its weak tertiary base properties .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic processes within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles .

Properties

IUPAC Name |

6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-6-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGUBTUFTUGHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)